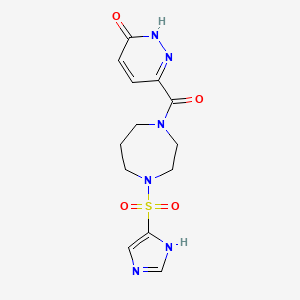
6-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The pyrimidine derivatives containing this core structure have shown promising anti-fibrotic properties. Specifically, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated excellent anti-fibrotic activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Collagen Prolyl 4-Hydroxylases Inhibition
Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis and stability. The 2-(pyridin-2-yl) pyrimidine derivatives may act as inhibitors of these enzymes, thereby affecting collagen production and deposition .
Other Potential Biological Activities
While anti-fibrosis is a prominent application, this compound’s pyrimidine scaffold opens up possibilities for other biological activities. Previous studies have reported pyrimidine derivatives as antimicrobial, antiviral, and antitumor agents . Further investigations could explore these additional therapeutic avenues.
Propiedades
IUPAC Name |
3-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4S/c20-11-3-2-10(16-17-11)13(21)18-4-1-5-19(7-6-18)24(22,23)12-8-14-9-15-12/h2-3,8-9H,1,4-7H2,(H,14,15)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXUGGBZORNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)
![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)
![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)
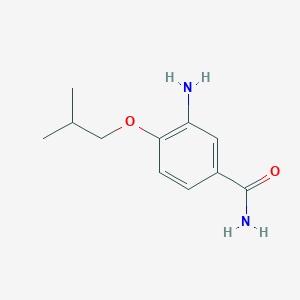
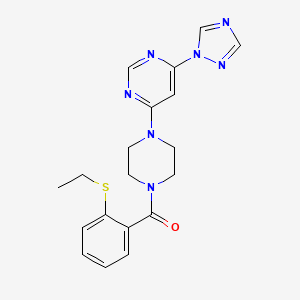
![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)
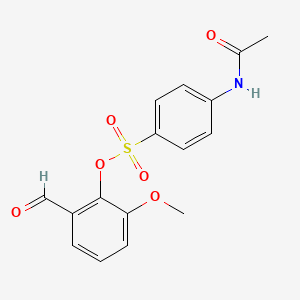
![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)
![(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2806239.png)
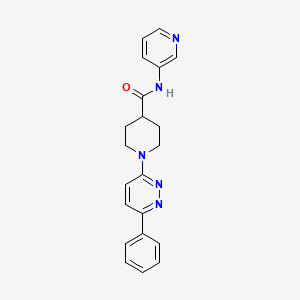
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)
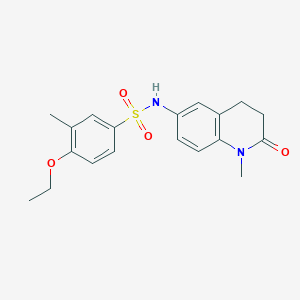
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)